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For researchers, scientists, and drug development professionals, the accurate detection of
Copy Number Variations (CNVSs) is critical. SavvyCNV is a powerful tool for identifying CNVs
from off-target reads in exome and targeted sequencing data. However, like any bioinformatics
tool, independent experimental validation of its calls is a crucial step to ensure the reliability of
downstream analyses and conclusions. This guide provides a comparison of common CNV
validation methods, their experimental protocols, and performance data for SavvyCNV and
other CNV calling tools.

Performance Benchmark: SavvyCNV vs.
Alternatives

To provide a clear comparison of SavvyCNV's performance, the following table summarizes
key metrics for CNV detection tools, focusing on the ability to detect large CNVs (>1Mb). The
data is collated from a study benchmarking these tools using a validated truth set.
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Tool True Positives Fals.e- Recall Precision
Positives
SavvyCNV 41 11 97.6% 78.8%
GATK gCNV 39 32 92.9% 54.9%
DeCON 36 31 85.7% 53.7%
EXCAVATOR2 29 19 69.0% 60.4%
CNVKkit 26 24 61.9% 52.0%
CopywriteR 18 13 42.9% 58.1%

Data sourced from a comparative study on CNVs >1Mb.[1]

Experimental Protocols for CNV Validation

The following sections detail the methodologies for commonly used techniques to validate CNV
calls.

Multiplex Ligation-dependent Probe Amplification
(MLPA)

MLPA is a semi-quantitative method that uses a multiplex PCR approach to determine the
relative copy number of up to 60 genomic sequences in a single reaction. It is a widely used
and reliable method for validating known deletions and duplications.

Methodology:
o DNA Denaturation: Genomic DNA (typically 20-100 ng) is denatured by heating.

» Hybridization: A mixture of MLPA probes, each consisting of two oligonucleotides that bind to
adjacent target sequences, is added. The probes hybridize to the denatured DNA overnight.

» Ligation: A thermostable ligase is added. The two parts of each probe are ligated together
only if they are correctly hybridized to their target sequence.
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» PCR Amplification: All ligated probes are amplified using a single pair of universal primers.
One primer is fluorescently labeled.

» Capillary Electrophoresis: The amplified products are separated by size using capillary
electrophoresis.

» Data Analysis: The peak pattern of the sample is compared to that of a reference sample. A
reduction in peak height suggests a deletion, while an increase suggests a duplication.

Quantitative PCR (qPCR)

gPCR is a targeted method that measures the amount of a specific DNA sequence in real-time.
By comparing the amplification of a target gene to a reference gene with a known stable copy
number, the relative copy number of the target can be determined.

Methodology:

e Primer and Probe Design: Design primers and a fluorescently labeled probe (e.g., TagMan
probe) specific to the CNV region of interest and a reference gene (e.g., RNase P).

e Reaction Setup: Prepare a reaction mix containing DNA template, primers, probe, and gPCR
master mix.

o Thermal Cycling: Perform the gPCR reaction on a real-time PCR instrument. The instrument
measures the fluorescence signal at each cycle.

o Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the
fluorescence signal crosses a certain threshold, is determined for both the target and
reference genes. The relative copy number is calculated using the AACt method.[2]

Droplet Digital PCR (ddPCR)

ddPCR is a highly precise method for absolute quantification of nucleic acids. It works by
partitioning a single PCR sample into thousands of nanoliter-sized droplets, with each droplet
containing either zero or one (or more) template molecules.

Methodology:
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» Reaction Preparation: Prepare a PCR reaction mix similar to gPCR, containing DNA,
primers, probes (one for the target and one for a reference, labeled with different
fluorophores), and ddPCR supermix.

o Droplet Generation: The reaction mix is partitioned into approximately 20,000 droplets using
a droplet generator.

o Thermal Cycling: The droplets are transferred to a 96-well plate and PCR is performed to
endpoint.

» Droplet Reading: After PCR, the fluorescence of each individual droplet is read by a droplet
reader.

o Data Analysis: The number of positive (fluorescent) and negative (non-fluorescent) droplets
for both the target and reference assays is counted. Poisson statistics are applied to
determine the absolute concentration of the target and reference DNA, from which the copy
number is calculated.[3]

Microarray-based Validation

Microarray analysis, such as using the Affymetrix CytoScan HD array, can be used to validate
CNVs by providing a high-resolution, genome-wide view of copy number changes.

Methodology:

* DNA Preparation: Genomic DNA is digested with a restriction enzyme and then ligated to
adapters.

o PCR Amplification: The adapter-ligated DNA fragments are amplified by PCR.

e Fragmentation and Labeling: The PCR products are fragmented and labeled with a
fluorescent dye.

o Hybridization: The labeled DNA is hybridized to the microarray chip, which contains millions
of probes covering the entire genome.

e Washing and Staining: The microarray is washed to remove unbound DNA and then stained.
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e Scanning and Data Analysis: The microarray is scanned to measure the fluorescence
intensity at each probe. The intensity data is then analyzed to identify regions of gain or loss

in copy number.

Visualizing the CNV Validation Workflow

The following diagrams illustrate the general workflow for validating CNVs detected by
SavvyCNYV, a decision guide for selecting the appropriate validation method, and an example
of a signaling pathway that could be affected by a validated CNV.
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General workflow for validating CNVs detected by SavvyCNV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Validating CNV Calls from SavvyCNV: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122907 1#how-to-validate-cnvs-detected-by-
savvycnv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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